Chlorate de baryum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

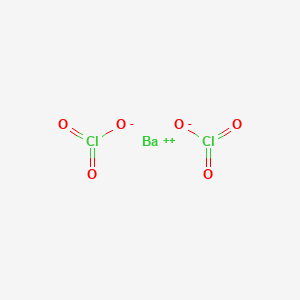

Barium chlorate: is a chemical compound with the formula Ba(ClO₃)₂. It is the barium salt of chloric acid and appears as a white crystalline solid. Like all soluble barium compounds, it is both irritant and toxic. Barium chlorate is primarily used in pyrotechnics to produce a green color and in the production of chloric acid .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Barium chlorate, with the chemical formula Ba(ClO3)2, is the barium salt of chloric acid . It is a white crystalline solid and, like all soluble barium compounds, is irritant and toxic .

Mode of Action

Barium chlorate is an oxidizing agent . When it interacts with other substances, it can cause oxidation reactions. For instance, when exposed to heat, barium chlorate decomposes to barium chloride and oxygen :

Ba(ClO3)2→BaCl2+3O2Ba(ClO3)2 → BaCl2 + 3O2 Ba(ClO3)2→BaCl2+3O2

This reaction demonstrates its ability to act as an oxidizing agent, releasing oxygen in the process.

Biochemical Pathways

It is known that barium ions can interfere with potassium channels, affecting various physiological processes .

Pharmacokinetics

It is known that barium compounds can be absorbed into the body through ingestion and inhalation . Once inside the body, barium is distributed to various tissues, with the highest concentrations typically found in the bones and teeth .

Result of Action

The primary result of barium chlorate’s action is its potential toxicity. Like all soluble barium compounds, barium chlorate is toxic and can cause irritation . In pyrotechnics, it is used to produce a green color . This is due to the energy released during the oxidation reaction, which produces light in the green spectrum.

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium chlorate. For instance, its solubility in water can affect its bioavailability and therefore its toxicity . Moreover, barium chlorate is very harmful to aquatic organisms if it is leached into bodies of water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Double Replacement Reaction: Barium chlorate can be synthesized through a double replacement reaction between solutions of barium chloride and sodium chlorate: [ \text{BaCl}_2 + 2 \text{NaClO}_3 \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NaCl} ] On concentrating and chilling the resulting mixture, barium chlorate precipitates .

-

Electrolysis: Sodium-free barium chlorate can be produced directly through electrolysis: [ \text{BaCl}_2 + 6 \text{H}_2\text{O} \rightarrow \text{Ba(ClO}_3)_2 + 6 \text{H}_2 ]

-

Reaction with Ammonium Chlorate: Barium chlorate can also be produced by the reaction of barium carbonate with boiling ammonium chlorate solution: [ 2 \text{NH}_4\text{ClO}_3 + \text{BaCO}_3 + Q \rightarrow \text{Ba(ClO}_3)_2 + 2 \text{NH}_3 + \text{H}_2\text{O} + \text{CO}_2 ] The reaction initially produces barium chlorate and ammonium carbonate; boiling the solution decomposes the ammonium carbonate and drives off the resulting ammonia and carbon dioxide, leaving only barium chlorate in solution .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Decomposition: When exposed to heat, barium chlorate decomposes to barium chloride and oxygen: [ \text{Ba(ClO}_3)_2 \rightarrow \text{BaCl}_2 + 3 \text{O}_2 ]

-

Reaction with Sulfuric Acid: Barium chlorate reacts with dilute sulfuric acid to produce chloric acid and insoluble barium sulfate precipitate: [ \text{Ba(ClO}_3)_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HClO}_3 + \text{BaSO}_4 ]

Common Reagents and Conditions:

Heat: Used in the decomposition reaction.

Sulfuric Acid: Used to produce chloric acid.

Major Products:

- Barium Chloride (BaCl₂)

- Oxygen (O₂)

- Chloric Acid (HClO₃)

- Barium Sulfate (BaSO₄)

Comparaison Avec Des Composés Similaires

- Barium Nitrate (Ba(NO₃)₂): Also used in pyrotechnics to produce a green color.

- Sodium Chlorate (NaClO₃): Another chlorate compound used as an oxidizing agent.

Uniqueness:

Propriétés

Numéro CAS |

10294-38-9 |

|---|---|

Formule moléculaire |

BaClH3O4 |

Poids moléculaire |

239.80 g/mol |

Nom IUPAC |

barium(2+);dichlorate |

InChI |

InChI=1S/Ba.ClHO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

MGTQPPQWGMSTRB-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |

SMILES canonique |

O.OCl(=O)=O.[Ba] |

Color/Form |

White crystals |

Densité |

3.18 at 68 °F (USCG, 1999) 3.179 /Monohydrate/ 3.2 g/cm³ |

melting_point |

777 °F (USCG, 1999) 414 °C |

Key on ui other cas no. |

13477-00-4 |

Description physique |

Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates. COLOURLESS CRYSTALLINE POWDER. |

Pictogrammes |

Oxidizer; Irritant; Environmental Hazard |

Solubilité |

Slightly soluble in ethanol, acetone 37.9 g/ 100 g water at 25 °C Solubility in water, g/100ml: 27.4 (good) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)